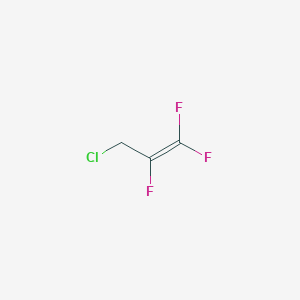
Plumbanone--cobalt (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Plumbanone–cobalt (1/1) is a coordination compound that features a cobalt atom complexed with plumbanone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of plumbanone–cobalt (1/1) typically involves the reaction of cobalt salts with plumbanone under controlled conditions. One common method is the co-precipitation technique, where cobalt salts are mixed with plumbanone in a solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of pure plumbanone–cobalt (1/1).
Industrial Production Methods
On an industrial scale, the production of plumbanone–cobalt (1/1) may involve more advanced techniques such as hydrothermal synthesis or solvothermal methods. These methods allow for better control over the particle size and morphology of the compound, which can be crucial for its applications in catalysis and other fields.
化学反応の分析
Types of Reactions
Plumbanone–cobalt (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the coordination sphere of cobalt can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt oxides, while reduction can produce cobalt metal or lower oxidation state cobalt complexes.
科学的研究の応用
Plumbanone–cobalt (1/1) has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of new materials with unique magnetic and electronic properties.
Biomedicine: Research is ongoing to explore its potential as an antimicrobial agent and its use in drug delivery systems.
Environmental Science: It is investigated for its potential in environmental remediation, such as the removal of pollutants from water.
作用機序
The mechanism of action of plumbanone–cobalt (1/1) involves its ability to coordinate with various substrates and facilitate chemical reactions. The cobalt center can undergo redox changes, allowing it to participate in electron transfer processes. The specific molecular targets and pathways involved depend on the particular application, such as catalysis or antimicrobial activity.
類似化合物との比較
Similar Compounds
Cobalt Ferrite (CoFe2O4): Known for its magnetic properties and used in biomedical applications.
Cobalt Oxide (Co3O4): Used as an electrode material in batteries and as a catalyst.
Cobalt Nanoparticles: Utilized in various applications due to their catalytic and magnetic properties.
Uniqueness
Plumbanone–cobalt (1/1) is unique due to its specific coordination environment and the presence of plumbanone, which imparts distinct chemical properties. This makes it particularly suitable for certain catalytic applications where other cobalt compounds may not be as effective.
特性
CAS番号 |
236103-74-5 |
|---|---|
分子式 |
CoOPb |
分子量 |
282 g/mol |
IUPAC名 |
cobalt;oxolead |
InChI |
InChI=1S/Co.O.Pb |
InChIキー |
QYTIMUTVWNZQTI-UHFFFAOYSA-N |
正規SMILES |
O=[Pb].[Co] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




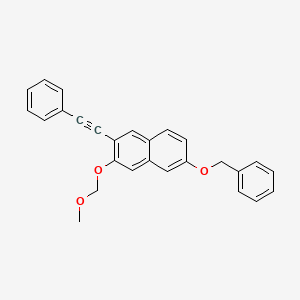
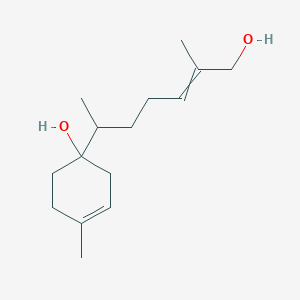
![[4-(2-Hydroxyethyl)phenyl]phosphonic acid](/img/structure/B14242345.png)
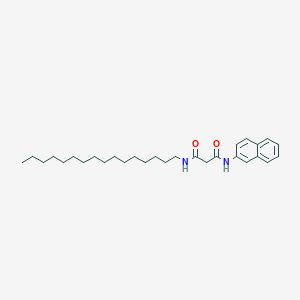
![8-[([1,1'-Biphenyl]-4-yl)oxy]-2-oxooctanoic acid](/img/structure/B14242377.png)
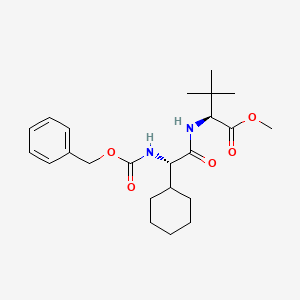
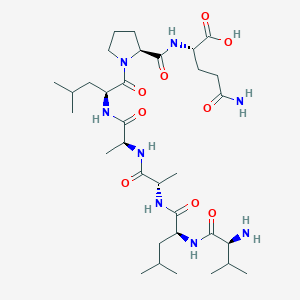
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)


